molecular formula C16H12O5 B190954 5-Deoxycajanin CAS No. 7622-53-9

5-Deoxycajanin

Cat. No. B190954
CAS RN: 7622-53-9
M. Wt: 284.26 g/mol
InChI Key: JZOYQACMFLYEJG-UHFFFAOYSA-N
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Description

5-Deoxycajanin is a natural product found in Euchresta formosana . It is a flavonoid that can also be isolated from the herbs of Cajanus cajan . Its molecular formula is C16H12O5 and it has a molecular weight of 284.26 g/mol .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction . The process includes heating with K2CO3 in acetone, treatment with 50% aq. NaOH in ethanol, and reactions with Th(III)NO3 and 10% aq. HCl . The final step involves a reaction with H2 and 10% Pd/C in acetone .


Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 35 bonds, including 23 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 2 aromatic hydroxyls, and 2 ethers (aromatic) .


Physical And Chemical Properties Analysis

This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 284.26 g/mol and a molecular formula of C16H12O5 .

Scientific Research Applications

Pharmacological Effects

5-Deoxycajanin has been studied for its potential pharmacological effects. One area of research is its possible antidepressant properties. For instance, the study of fluoxetine (a selective serotonin uptake inhibitor) provides insights into how serotonin reuptake inhibitors, a category that potentially includes this compound, might function in treating depression and other psychiatric disorders (Wong et al., 1995).

Anticancer Research

This compound's role in cancer treatment has also been a focus. The analog 5-aza-2'-deoxycytidine is utilized in experimental inducement of gene expression and cellular differentiation, suggesting a possible application of this compound in similar domains (Jüttermann et al., 1994). Additionally, the study of 5-fluorouracil and 5-fluoro-2′-deoxyuridine in cancer chemotherapy provides context for understanding how this compound might be used in oncological treatments (Heidelberger & Ansfield, 1963).

Neurological Applications

Research on fluoxetine, a drug that affects serotonin (5-hydroxytryptamine) reuptake, suggests that this compound may have applications in neurological disorders. This includes the treatment of major depressive disorder and related conditions (Wong et al., 2005).

Safety and Hazards

When handling 5-Deoxycajanin, it is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Mechanism of Action

Target of Action

5-Deoxycajanin is a flavonoid, a class of plant secondary metabolites with various biological activities . The primary targets of this compound are not explicitly mentioned in the available literature. Flavonoids, in general, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways, contributing to their diverse biological effects.

Mode of Action

Flavonoids are known to interact with their targets through various mechanisms, such as direct binding, modulation of gene expression, and alteration of membrane properties .

Biochemical Pathways

Flavonoids are known to modulate several key enzymatic pathways involved in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

Flavonoids, in general, are known to have variable bioavailability due to factors such as intestinal absorption, first-pass metabolism, and plasma protein binding .

Result of Action

This compound is believed to have antioxidant, anti-inflammatory, and anti-tumor effects . These effects are likely due to the compound’s interaction with various molecular targets and signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by pH and temperature . Furthermore, the compound’s bioavailability and pharmacokinetics can be influenced by factors such as diet and gut microbiota .

Biochemical Analysis

Biochemical Properties

5-Deoxycajanin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and inflammation.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, it affects cell signaling pathways related to inflammation, leading to reduced inflammatory responses . These cellular effects underscore the compound’s potential therapeutic applications in managing oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biological effects. At the molecular level, this compound binds to enzymes and proteins involved in oxidative stress and inflammation . This binding inhibits the activity of these enzymes, reducing the production of reactive oxygen species and pro-inflammatory cytokines . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in antioxidant defense and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under acidic and neutral conditions, maintaining its biological activity over extended periods . Its stability may decrease under alkaline conditions, leading to degradation . Long-term studies have indicated that this compound can sustain its antioxidant and anti-inflammatory effects over time, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to understand its dosage-dependent responses. Studies have shown that low to moderate doses of this compound exhibit significant antioxidant and anti-inflammatory effects without causing toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and liver toxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to flavonoid metabolism. It interacts with enzymes such as cytochrome P450s and glucuronosyltransferases, which are involved in its biotransformation . These interactions lead to the formation of metabolites that can be further conjugated and excreted from the body . The compound’s involvement in these metabolic pathways underscores its potential impact on metabolic flux and metabolite levels in the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes via active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, facilitating its distribution to various cellular compartments . This transport and distribution mechanism ensures that this compound reaches its target sites to exert its biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, this compound interacts with enzymes and proteins involved in oxidative stress and inflammation . In the nucleus, it can modulate gene expression by interacting with transcription factors . This subcellular localization is essential for the compound’s ability to regulate cellular processes and exert its biological effects.

properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-10-3-5-12-15(7-10)21-8-13(16(12)19)11-4-2-9(17)6-14(11)18/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOYQACMFLYEJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467011
Record name CTK2G8036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7622-53-9
Record name CTK2G8036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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